3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
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Overview
Description
“3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid” is a chemical compound with the CAS Number: 4572-79-6. Its molecular formula is C7H8N2O4 and it has a molecular weight of 184.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13). This code provides a specific representation of the molecule’s structure .Scientific Research Applications
Esterification and Amidation in Organic Synthesis
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid derivatives have shown effectiveness in esterification and amidation reactions, which are fundamental in organic synthesis. For instance, they have been used as coupling agents in the selective esterification of carboxylic acids and alcohols, yielding esters in good to excellent yields (Won et al., 2007). Similarly, they have been utilized in the amidation of carboxylic acids, demonstrating efficiency and selectivity in forming amides (Kang et al., 2008).
Lactonization Processes
These compounds also play a role in lactonization processes, which are significant in the synthesis of various natural products. A study highlights the use of a specific derivative as an efficient agent for lactonization of ω-hydroxycarboxylic acids (Kim et al., 2009).
Synthesis of Pyridazine Derivatives
Several studies have focused on the synthesis of pyridazine derivatives using these compounds. These derivatives hold potential in various pharmaceutical and medicinal applications. For instance, they have been involved in the synthesis of pyridazin-4-carboxylic acid and related compounds (Heinisch, 1973).
Potential in Pharmaceutical Research
In pharmaceutical research, certain derivatives of this compound have been explored for their potential in treating various diseases. For example, a study investigated the role of a related compound as an antagonist of the alpha(v)beta(3) receptor, which is significant in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGVDKZHXIURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337678 |
Source
|
Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-79-6 |
Source
|
Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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